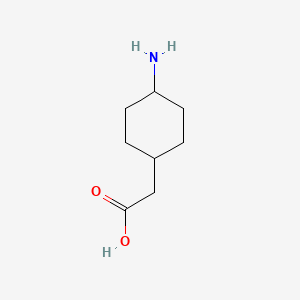

2-(4-aminocyclohexyl)acetic Acid

CAS No.: 2952-00-3

Cat. No.: VC7819149

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2952-00-3 |

|---|---|

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | 2-(4-aminocyclohexyl)acetic acid |

| Standard InChI | InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) |

| Standard InChI Key | XVDSFSRMHSDHGJ-UHFFFAOYSA-N |

| SMILES | C1CC(CCC1CC(=O)O)N |

| Canonical SMILES | C1CC(CCC1CC(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(4-Aminocyclohexyl)acetic acid, systematically named (4-aminocyclohexyl)acetic acid, has the molecular formula and a molar mass of 157.21 g/mol. Its structure consists of a cyclohexane ring with an amino group (-NH) at the 4th carbon and a carboxylic acid (-COOH) group attached via a methylene bridge (-CH-). The InChI string InChI=1/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) encodes its stereochemical and connectivity details, while the SMILES notation C1CC(CCC1N)CC(=O)O provides a linear representation .

Stereochemical Considerations

The cyclohexane ring’s chair conformation influences the compound’s stereodynamics. The amino and acetic acid groups can adopt axial or equatorial positions, affecting solubility and reactivity. For instance, the trans-isomer (where substituents are on opposite sides) typically exhibits higher thermal stability due to reduced steric strain compared to the cis-form.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 157.21 g/mol |

| Melting Point | 274–278°C (decomposes) |

| Solubility in Water |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume